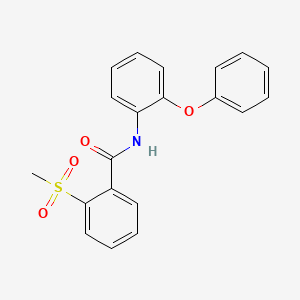

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

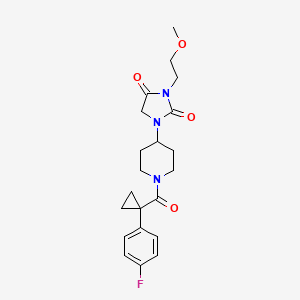

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 333.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

- Molecular Conformation and Packing : The compound exhibits specific molecular conformations and packing behaviors. The planar phenyl groups are twisted relative to the prop-2-en-1-one group, showing the molecule's structural characteristics. The crystal packing is notably stabilized by intermolecular hydrogen bonding, which is crucial for the molecule's stability and interactions (Butcher et al., 2007).

- Molecular Modification and Activity : The compound's structural modifications, such as the introduction of certain substituents, lead to changes in its activity, particularly in terms of antiandrogen activity. This highlights the molecule's potential applications in treating androgen-responsive conditions (Tucker et al., 1988).

Synthesis and Chemical Reactions

- One-Pot Synthesis and Isomerization : The compound can be synthesized via a one-pot method involving methallylsilanes and SO2. It's notable that SO2 can induce isomerization from (Z) to (E) at low temperatures, showcasing a method to manipulate the molecular structure without significant degradation (Dubbaka & Vogel, 2005).

- Stereoselective Oxirane Formation : The reaction of diazomethane with the compound leads to stereoselective formation of oxirane, indicating its potential in creating specific stereoisomers for targeted applications. This process also hints at the compound's versatile reactivity and utility in synthetic chemistry (Bravo et al., 1994).

- High-Pressure Cycloaddition Reactions : The compound undergoes regioselective cycloaddition reactions under high pressure, highlighting its potential in synthetic pathways, especially in forming cyclic structures with varied substituents (Aben et al., 2003).

Functionalization and Applications

- Polymer Electrolyte Functionalization : The compound can be functionalized into guanidinium-functionalized polymer electrolytes, indicating its utility in creating specific materials, possibly for applications in energy storage or other electrochemical devices (Kim et al., 2011).

- Molecular Docking and Antimicrobial Activity : The compound and its derivatives have been studied for antimicrobial activity and molecular docking, suggesting its potential in drug development and understanding biological interactions at the molecular level (Janakiramudu et al., 2017).

Material Properties and Characterization

- Crystal Growth and Characterization : The compound has been subjected to crystal growth and characterization processes, providing insights into its material properties and potential applications in material science and engineering (Meenatchi et al., 2015).

Eigenschaften

IUPAC Name |

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)23(21,22)17(13(2)20)11-19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIQQLUWGNDLN-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2F)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)

![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)

![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)